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Table 1: Key Biochemical Targets of RAF265 Data sourced from scientific literature [1]

Target Kinase ICso (MM)  Significance in Cancer
B-RAF (V600E 0.0005 Key driver mutation in ~50% of melanomas; promotes constitutive
mutant) MAPK pathway activation.
C-RAF 0.019 Another RAF family member often involved in signaling alongside B-
RAF.
VEGFR2 Data in Mediates angiogenesis (formation of new blood vessels to supply
mix tumors).
PDGFRp Data in Implicated in cell proliferation and tumor stroma interaction.
mix
c-KIT Data in A receptor tyrosine kinase involved in certain cancers.
mix

Table 2: Cellular Activity in Melanoma Models Data from PMC (2015) [1]
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PERK SKMEL-28 0.14 Measures inhibition of ERK phosphorylation (pathway suppression) in
a B-RAF(V600E) mutant melanoma cell line.

SKMEL-28 0.16 Measures inhibition of cell growth in a B-RAF(V600E) mutant
Proliferation melanoma cell line.

Mechanism of Action

RAF265 is characterized as a Type II kinase inhibitor [1]. It binds to the target kinase in an "inactive-like"
conformation, where a specific loop (the DFG loop) is in the "out" position. This mechanism is distinct from

Type I inhibitors that target the active form of the kinase.

The diagram below illustrates the primary mechanism of action of RAF265 and its functional consequences.
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Preclinical & Clinical Evidence

RAF265 has demonstrated activity beyond isolated enzyme assays in various disease models.
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Human Melanoma Tumors A 2012 study implanted advanced human melanoma tumors into mice to
evaluate RAF265. The study found that 41% (7 of 17) of the tumor implants responded to RAF265
treatment with more than a 50% reduction in tumor growth. Interestingly, most responders were BRAF wild-
type tumors, suggesting its activity is not limited to mutant BRAF models. Response was associated with

reduced cell proliferation and induction of apoptosis [2].

Colorectal Cancer (CRC) and Cancer Stem Cells (CSCs) A 2015 study showed that RAF265 inhibits
proliferation and induces apoptosis in colorectal cancer cell lines. A key finding was that RAF265 could
target CD26+ cancer stem cells (CSCs), a subpopulation responsible for metastasis and chemoresistance.
The study demonstrated that combining RAF265 with the chemotherapy 5FU reduced the enrichment of

these CSCs and showed anti-tumor and anti-metastatic effects in an orthotopic CRC model [3].

Antiviral Activity against Coronaviruses A 2022 study reported that RAF265 has potent antiviral effects
against Porcine Epidemic Diarrhea Virus (PEDV), an alphacoronavirus. The proposed dual mechanism

involves:

¢ Inhibiting viral entry of PEDV and related coronaviruses like SARS-CoV-2.
e Targeting the host cell's translation machinery by affecting the elF4E initiation factor [4].

Key Experimental Protocols

The following methodologies are central to the studies cited in this guide.

1. Biochemical Kinase Inhibition Assay [1]

e Purpose: To determine the half-maximal inhibitory concentration (ICso) of RAF265 against purified
kinase proteins.

e Procedure: Arange of RAF265 concentrations is incubated with the target kinase enzyme and its
substrates. The reaction's output is measured to calculate the percentage of kinase activity remaining
at each inhibitor concentration, from which the ICso is derived.

2. Cellular pERK Inhibition Assay [1]

e Purpose: To measure the compound's ability to inhibit the MAPK pathway within cells.

e Procedure: Melanoma cells harboring the B-RAF(V600E) mutation are treated with RAF265. After
treatment, cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified
using Western blotting or other immunoassays. The ICso for pathway suppression is calculated.
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3. In Vivo Tumor Efficacy Study [2] [3]

¢ Purpose: To evaluate the anti-tumor activity of RAF265 in a live animal model.
e Procedure:
o Human cancer cells or patient-derived tumor fragments are implanted into immunodeficient
mice.
o Once tumors are established, mice are orally dosed with RAF265 or a vehicle control.
o Tumor volume is measured regularly over the treatment period.
o At the endpoint, tumors are harvested for analysis (e.g., pharmacodynamic markers, histology).

4. Pseudotyped Viral Particle Entry Assay [4]

¢ Purpose: To specifically investigate the effect of RAF265 on the viral entry step.

e Procedure:
o Pseudotyped particles are generated by transfecting cells with plasmids encoding a retroviral
core (e.g., HIV-1 Gag-Pol) and the viral envelope glycoprotein (e.g., PEDV Spike protein).
o These particles are used to infect target cells in the presence or absence of RAF265.
o Infection efficiency is measured by quantifying luciferase activity 48 hours post-transduction,
indicating how effectively the inhibitor blocks entry.

Conclusion for Researchers

RAF265 represents a first-generation, multi-targeted RAF inhibitor with a unique profile. Its progression
to clinical trials for melanoma validates its potency, though its development appears to have halted. Its dual
mechanism of action—targeting both the oncogenic MAPK pathway and angiogenesis—makes it a
historically significant compound. Furthermore, its recently discovered antiviral activity highlights the

potential for repurposing kinase inhibitors and opens a new avenue of research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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